6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane
Description
6-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane is a structurally complex molecule featuring:
- A 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine moiety, a fused heterocyclic system that may enhance binding affinity through hydrogen bonding and π-π interactions.
- A 6-phenyl substituent, contributing hydrophobicity and influencing steric interactions.
This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds.
Properties
IUPAC Name |
6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)16-23-22-14-6-7-15(24-26(14)16)25-10-17(11-25)8-13(9-17)12-4-2-1-3-5-12/h1-7,13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCPTQVLDDZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.
Biological Activity
The compound 6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane is a member of the triazolopyridazine class and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a phenyl group, a trifluoromethyl group, and a spirocyclic framework. The synthesis typically involves multiple steps including:
- Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors.
- Introduction of the Phenyl Group : Achieved through substitution reactions.
- Attachment of the Trifluoromethylbenzyl Group : Via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that derivatives of triazolopyridazines exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values suggest that modifications to the triazolopyridazine core can enhance biological efficacy against cancer cells .
The mechanism underlying the anticancer activity appears to involve inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. The compound's binding affinity to c-Met was comparable to established inhibitors like Foretinib (IC50 = 0.090 μM) .
Case Studies
- Study on Cytotoxicity : A comprehensive evaluation of various triazolo-pyridazine derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity across multiple cancer cell lines .
- Mechanistic Insights : Research indicated that certain derivatives could induce apoptosis in cancer cells, specifically leading to G0/G1 phase arrest in A549 cells .
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Antimicrobial Activity : Studies have suggested that triazolo-pyridazine derivatives may also possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
- Therapeutic Agent Development : Ongoing research aims to optimize these compounds for therapeutic use by enhancing their selectivity and reducing toxicity .
Comparison with Similar Compounds
Structural and Functional Analogues
Spirocyclic Core Derivatives ()
Compounds sharing the 2-azaspiro[3.3]heptane core (e.g., 6-((4-methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane) highlight the importance of spirocyclic frameworks in drug design. Key differences include:
- Substituent Diversity : The target compound’s trifluoromethyl-triazolopyridazine group is more electron-deficient and lipophilic compared to substituents like methoxypyridinyl or thiazole in analogs.
- Synthetic Complexity : Introduction of fused heterocycles (e.g., triazolopyridazine) may require multi-step coupling reactions, as seen in and .
Table 1: Spirocyclic Core Derivatives
Triazolopyridazine and Related Heterocycles ()
- Triazolo[4,3-a]pyridine Derivatives () : Compound 39 in features a triazolo-pyridine core with a fluorinated substituent and a bicyclic amine. The trifluoromethyl group in both compounds likely enhances metabolic stability and membrane permeability. However, the pyridazine ring in the target compound may offer distinct electronic properties compared to pyridine, influencing binding specificity .
- Pyridazinone Derivatives (): Compounds like 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-tetrahydropyridazin-3-ones demonstrate antimicrobial activity linked to pyridazine moieties. The target compound’s fused triazolo-pyridazine system could amplify such activity by introducing additional hydrogen-bonding sites .
Table 2: Heterocyclic Analogues
Trifluoromethyl-Substituted Compounds ()
The trifluoromethyl group is a common feature in the target compound and analogs like 7a () and 39 (). Its effects include:
- Lipophilicity: LogP increases by ~1.0 unit compared to non-fluorinated analogs.
- Metabolic Stability : Resistance to oxidative metabolism due to C-F bond strength.
Inferred Pharmacological Profiles
While direct data for the target compound are lacking, structural parallels suggest:
- Enhanced Binding Affinity : The triazolopyridazine moiety may outperform simpler pyridazines () in enzyme inhibition due to additional nitrogen atoms for hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
